N-(1-(2-methoxyethyl)piperidin-4-yl)furan-2-carboxamide formate

Description

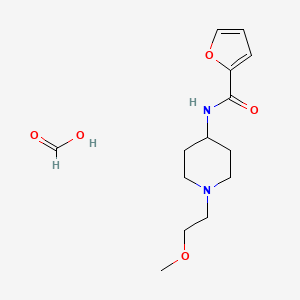

N-(1-(2-Methoxyethyl)piperidin-4-yl)furan-2-carboxamide formate is a synthetic organic compound characterized by a piperidin-4-yl core substituted with a 2-methoxyethyl group at the 1-position and a furan-2-carboxamide moiety at the 4-position. The formate ion (HCOO⁻) likely acts as a counterion, enhancing solubility and stability.

Structure

3D Structure of Parent

Properties

IUPAC Name |

formic acid;N-[1-(2-methoxyethyl)piperidin-4-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3.CH2O2/c1-17-10-8-15-6-4-11(5-7-15)14-13(16)12-3-2-9-18-12;2-1-3/h2-3,9,11H,4-8,10H2,1H3,(H,14,16);1H,(H,2,3) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKWIRQHIRKYKHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)NC(=O)C2=CC=CO2.C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is structurally similar to furanylfentanyl, a synthetic opioid. Opioids typically target the opioid receptors in the brain, which are involved in pain perception and reward.

Biochemical Pathways

They can also affect the reward system in the brain, leading to feelings of euphoria.

Pharmacokinetics

They are metabolized in the liver and excreted through the kidneys.

Biological Activity

N-(1-(2-methoxyethyl)piperidin-4-yl)furan-2-carboxamide formate, often referred to as a derivative of piperidine, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structure, which combines a piperidine moiety with a furan ring, suggesting diverse interactions with biological targets.

- Molecular Formula : C₁₅H₂₃N₃O₂

- Molecular Weight : 277.36 g/mol

- CAS Number : 1208662-08-1

The compound's structure allows for various substitutions that can influence its biological activity, particularly in the context of enzyme inhibition and receptor binding.

Antimicrobial Activity

Research indicates that compounds containing the piperidine structure exhibit significant antimicrobial properties. For instance, studies have shown that related piperidine derivatives demonstrate moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves the inhibition of bacterial growth through interference with essential metabolic pathways.

Enzyme Inhibition

This compound may also act as an inhibitor for various enzymes. In particular:

- Acetylcholinesterase (AChE) : Compounds with similar structures have been evaluated for their AChE inhibitory activity, which is crucial for treating neurodegenerative diseases like Alzheimer's. The IC₅₀ values for some derivatives indicate strong inhibition, suggesting potential therapeutic applications .

- Urease Inhibition : Urease inhibitors are of interest due to their role in treating infections caused by urease-producing pathogens. Studies have reported promising IC₅₀ values for related compounds, indicating that this class of compounds could be effective in inhibiting urease activity .

Anticancer Potential

The piperidine nucleus is frequently associated with anticancer activity. Research has shown that modifications to the piperidine structure can lead to enhanced cytotoxic effects against various cancer cell lines. For example, derivatives have been synthesized and tested against breast and colon cancer cells, demonstrating significant cytotoxicity .

Study 1: Antimicrobial Screening

A recent study synthesized several piperidine derivatives and evaluated their antibacterial properties. The study found that certain derivatives exhibited strong inhibition against Bacillus subtilis, with IC₅₀ values significantly lower than standard reference compounds .

Study 2: Enzyme Inhibition Profile

An investigation into the enzyme inhibition capabilities of synthesized piperidine derivatives revealed that several compounds displayed potent AChE and urease inhibitory activities. The most active compounds had IC₅₀ values in the low micromolar range, indicating their potential as therapeutic agents .

Data Table: Biological Activity Summary

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Piperidine-Based Carboxamides

Furanylfentanyl (N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide)

- Key Differences :

- The target compound replaces furanylfentanyl’s phenylethyl and phenyl groups with a 2-methoxyethyl substituent and lacks the N-phenyl moiety.

- Pharmacological Impact : The phenylethyl group in furanylfentanyl is critical for µ-opioid receptor binding, conferring potent opioid activity. Its absence in the target compound likely reduces opioid receptor affinity .

Ocfentanil (N-(2-Fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide)

- Key Differences :

- Ocfentanil features a 2-fluorophenyl and acetamide group, whereas the target compound uses a furan-2-carboxamide and 2-methoxyethyl group.

- Activity : Ocfentanil’s fluorophenyl group enhances lipid solubility and potency, contributing to its rapid onset of action. The target compound’s furan ring may alter metabolic stability .

Goxalapladib (2-{2-[2-(2,3-Difluorophenyl)ethyl]-4-oxo-1,8-naphthyridin-1(4H)-yl}-N-{1-(2-methoxyethyl)piperidin-4-yl}acetamide)

- Key Similarity : Both compounds share the 1-(2-methoxyethyl)piperidin-4-yl group.

- Application : Goxalapladib is used in atherosclerosis treatment, suggesting the target compound’s structural features may align with cardiovascular rather than opioid applications .

Table 1: Physicochemical Properties

Pharmacological and Toxicological Profiles

- Toxicity : Fentanyl analogs are associated with respiratory depression and overdose deaths. The structural divergence of the target compound likely mitigates these risks but requires empirical validation .

- Therapeutic Potential: The 2-methoxyethyl-piperidine motif in goxalapladib suggests applications in non-opioid pathways (e.g., inflammation or cardiovascular disease) .

Regulatory and Detection Considerations

- Legal Status : Furanylfentanyl and ocfentanil are Schedule I substances under the 1961 Convention. The target compound’s distinct structure may exempt it from analog-based scheduling, though vigilance is warranted .

- Detection : Electrochemical and spectroscopic tools (e.g., FT-IR, NMR) used for fentanyl analogs could be adapted for the target compound, with modifications to account for its formate counterion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.